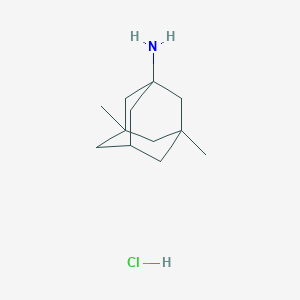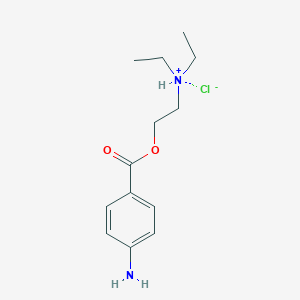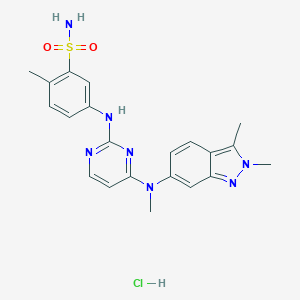
Tilmicosin
Vue d'ensemble
Description
Tilmicosin is a macrolide antibiotic used in veterinary medicine for the treatment of bovine respiratory disease and enzootic pneumonia caused by Mannheimia (Pasteurella) haemolytica in sheep . It is distributed under the brand name Micotil .
Molecular Structure Analysis
The molecular formula of Tilmicosin is C46H80N2O13 . Its molecular weight is 869.15 .Chemical Reactions Analysis
Tilmicosin has been used in studies to prepare highly specific and sensitive monoclonal antibodies against it for use in lateral flow immunoassays . Another study proposed a structure in which one carbon-carbon double bond was reduced and -SO3H was added to the macrolide ring, based on spectrometric analysis .Physical And Chemical Properties Analysis
Tilmicosin phosphate has a molecular weight of 967.13 . It is a solid and has a solubility of 45 mg/mL in DMSO .Applications De Recherche Scientifique
Treatment of Toxoplasmosis
Tilmicosin has been found to have potent inhibitory effects against Toxoplasma gondii, a widespread intracellular pathogen that infects humans and a variety of animals. The compound has been shown to suppress parasites extracellularly and significantly delay the death of mice caused by acute toxoplasmosis .
Anti-Biofilm Activity Against Staphylococcus aureus
Tilmicosin has been found to inhibit the ArlS histidine kinase activity in Staphylococcus aureus, a bacterium that can form biofilms on biotic surfaces or implanted materials. This makes it a promising target for screening inhibitors that may eradicate formed biofilms, retard virulence, and break antimicrobial resistance .
Treatment of Mastitis in Dairy Cows
Tilmicosin is suggested to be applied to the treatment of mastitis in dairy cows because it concentrates in the udder efficiently .
Treatment of Respiratory Infections in Cattle and Swine
Tilmicosin is a macrolide antibiotic commonly used in veterinary medicine to treat respiratory infections in cattle and swine .
Treatment of Bacterial and Mycoplasma Infections
Tilmicosin, derived from tylosin, is a bacteriostatic broad-spectrum macrolide antibiotic that has a wide range of veterinary uses, including treatment of bacterial and Mycoplasma infections .
Inhibition of Microbial Protein Biosynthesis
Tilmicosin has been found to inhibit the biosynthesis of microbial protein, which is a key mechanism of its antibacterial activity .
Mécanisme D'action
Tilmicosin, also known as Micotil, is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of bovine and ovine respiratory diseases .
Target of Action
Tilmicosin primarily targets the 50S subunit of the bacterial ribosome . It also inhibits the ArlS histidine kinase activity in Staphylococcus aureus .
Mode of Action
Tilmicosin binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It also inhibits the ArlS histidine kinase activity, which is a part of the unique ArlRS regulatory system in S. aureus .
Biochemical Pathways
Tilmicosin affects several biochemical pathways. It induces hepatic and renal oxidative stress, leading to an increase in malondialdehyde levels and a decrease in catalase and reduced glutathione activities . It also affects the expression of several genes in the liver and kidneys .
Pharmacokinetics
It’s known that the compound is used in veterinary medicine, indicating that it has been formulated for effective delivery and absorption in animals .
Result of Action
Tilmicosin has potent anti-biofilm activity, disrupting mature biofilms and having a strong bactericidal effect on embedded bacteria . It also modulates the innate immune response, preserving casein production in bovine mammary alveolar cells during S. aureus infection .
Action Environment
The action of Tilmicosin can be influenced by environmental factors. For instance, in a BioFlux flow biofilm assay, Tilmicosin showed potent anti-biofilm activity and synergized with oxacillin against S. aureus . This suggests that the flow conditions of the environment can influence the efficacy of Tilmicosin.
Safety and Hazards
Orientations Futures
Recent studies have shown that Tilmicosin has potent anti-biofilm activity and can synergize with oxacillin against Staphylococcus aureus . Another study showed that Tilmicosin may be therapeutically effective in chickens to treat Mycoplasma gallisepticum lung infections if administered at a dose of 9.12 mg/kg .
Propriétés
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDBFGMPLKDCD-XVFHVFLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046011 | |
| Record name | Tilmicosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tilmicosin has in vitro activity against gram-positive organisms and mycoplasma and is active against certain gram-negative organisms, such as Hemophilus somnus, Mannheimia (Pasteurella) hemolytica, and Pasteurella multocida. However, M. hemolytica is more sensitive than P. multocida to tilmicosin. Other gram-negative organisms tested, including Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella, and Serratia species, are very resistant to tilmicosin. Some strains of Actinomyces also are extremely resistant to tilmicosin., The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/, Macrolides have been reported to modify the host immune and inflammatory responses both in vivo and in vitro. /The authors/ examined the in vitro effect of the macrolides tilmicosin and tylosin, which are only used in the veterinary clinic, on the production of nitric oxide (NO), prostaglandin E2 (PGE2) and cytokines by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs). Compared with 5 ug/mL, tilmicosin and tylosin concentrations of 10 ug/mL and 20 ug/mL significantly decreased the production of 6-keto-prostaglandin F1alpha (6-keto-PGF1alpha), PGE2, NO, tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1beta and IL-6, and increased IL-10 production. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression were also significantly reduced. These results support the opinion that macrolides may exert an anti-inflammatory effect through modulating the synthesis of several mediators and cytokines involved in the inflammatory process. | |
| Record name | TILMICOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tilmicosin | |
CAS RN |
108050-54-0 | |
| Record name | Tilmicosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108050-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilmicosin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilmicosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tilmicosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tilmicosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILMICOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4103X2E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TILMICOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tilmicosin exert its antibacterial effect?
A1: Tilmicosin binds to the 50S ribosomal subunit of susceptible bacteria, primarily inhibiting protein synthesis. [, , ] This leads to bacterial growth inhibition and eventual death.
Q2: Are there any other effects of tilmicosin beyond its antibacterial action?
A2: Research suggests tilmicosin may have immunomodulatory effects. For example, it has been shown to induce apoptosis (programmed cell death) in bovine neutrophils [], potentially contributing to the resolution of inflammation.
Q3: Does the presence of bacteria influence tilmicosin's ability to induce apoptosis in neutrophils?
A3: Studies indicate that tilmicosin induces apoptosis in bovine neutrophils regardless of the presence or absence of live Pasteurella haemolytica, a common respiratory pathogen. []
Q4: What is the molecular formula and weight of tilmicosin?
A4: Tilmicosin has a molecular formula of C46H80NO13.HCl and a molecular weight of 866.5 g/mol. []
Q5: How is tilmicosin absorbed, distributed, metabolized, and excreted in animals?
A5: Tilmicosin exhibits rapid absorption following subcutaneous and intramuscular administration in cattle and pigs. [, , ] It is widely distributed in tissues, with a high affinity for the lungs. [, ] Metabolism data is limited, but it is primarily excreted in bile and feces. []
Q6: Does the presence of infection alter the pharmacokinetics of tilmicosin?
A6: Yes, research shows that infection with Actinobacillus pleuropneumoniae in pigs alters tilmicosin's pharmacokinetic parameters, leading to longer drug persistence and greater absorption. []
Q7: What is the in vitro efficacy of tilmicosin against common respiratory pathogens?
A7: Tilmicosin demonstrates potent in vitro activity against various bacteria, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma spp. [, , ]
Q8: Has the efficacy of tilmicosin been evaluated in clinical settings?
A8: Yes, numerous studies have demonstrated the efficacy of tilmicosin in treating respiratory diseases in cattle and swine under field conditions. [, , ]
Q9: Are there documented cases of resistance to tilmicosin?
A9: Yes, although relatively uncommon, resistance to tilmicosin has been reported in bacteria such as Mannheimia haemolytica and Pasteurella multocida. []
Q10: What are the potential mechanisms of resistance to tilmicosin?
A10: Resistance mechanisms may involve mutations in the 23S rRNA gene, affecting tilmicosin's binding site on the ribosome. []
Q11: Does tilmicosin exhibit cross-resistance with other antimicrobial agents?
A11: As a macrolide antibiotic, tilmicosin may exhibit cross-resistance with other macrolides due to shared mechanisms of action and resistance. []
Q12: What are the potential adverse effects of tilmicosin?
A12: Information regarding adverse effects is detailed in the product literature and should be reviewed for a comprehensive understanding.
Q13: Are there novel drug delivery systems being explored for tilmicosin?
A13: Yes, researchers are investigating the use of nanoparticles as carriers for tilmicosin to enhance its delivery and efficacy. For example, hydrogenated castor oil nanoparticles have shown promise in providing sustained release and improved pharmacokinetic profiles in mice. []
Q14: How are tilmicosin concentrations measured in biological samples?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC) and microbiological assays, are employed to quantify tilmicosin levels in plasma, tissues, and other biological matrices. [, , ]
Q15: Are there any innovative techniques being used to study tilmicosin distribution in real-time?
A15: Yes, microdialysis, a continuous sampling technique, has been successfully used to investigate tilmicosin pharmacokinetics directly in the joint fluid of chickens, providing valuable insights into drug penetration and distribution to target tissues. []
Q16: What is the potential environmental impact of tilmicosin use?
A16: As with many pharmaceuticals, the environmental fate and potential ecological effects of tilmicosin require further investigation. Responsible disposal practices are crucial to minimize any potential adverse impact on the environment.
Q17: Are there studies on the impact of feed additives on tilmicosin pharmacokinetics?
A17: Yes, research has shown that certain anticoccidial agents, such as amprolium and diclazuril, can significantly alter the pharmacokinetic parameters of tilmicosin in broiler chickens. []
Q18: Is there evidence of tilmicosin’s potential use in other animal species?
A18: While primarily used in cattle and swine, studies have explored the pharmacokinetics and efficacy of tilmicosin in other species like rabbits and donkeys, demonstrating its potential broader application in veterinary medicine. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)